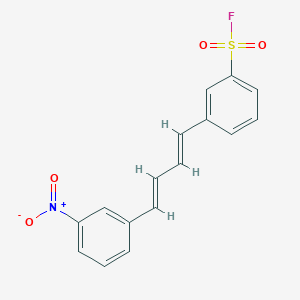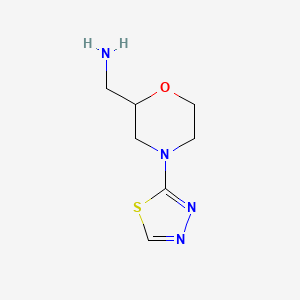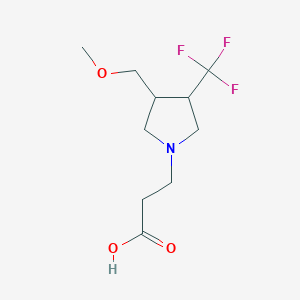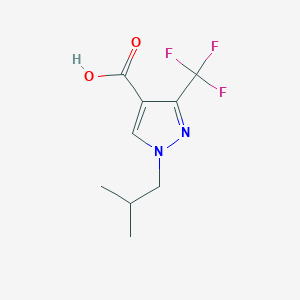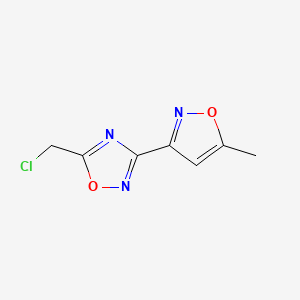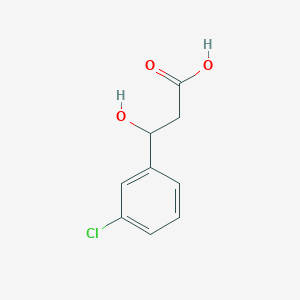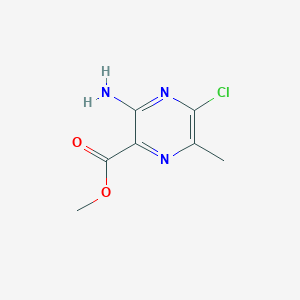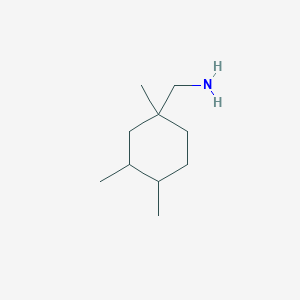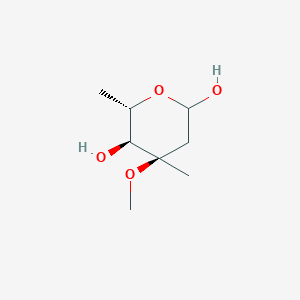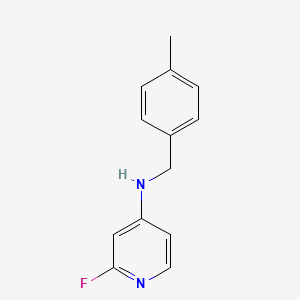
2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine, typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, sulfonates, or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of efficient fluorinating reagents and catalysts to achieve high yields and selectivity. The use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate as a fluorinating reagent has been reported to be effective in the synthesis of fluoropyridines .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Agrochemicals: The compound is explored for its use in developing new agricultural products with improved properties.
Radiotherapy: Fluorinated pyridines, including this compound, are investigated for their potential as imaging agents in local radiotherapy of cancer.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzylamine
- 4-Fluoro-N-(pyridin-2-ylmethylene)benzohydrazide
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13FN2 |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-fluoro-N-[(4-methylphenyl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C13H13FN2/c1-10-2-4-11(5-3-10)9-16-12-6-7-15-13(14)8-12/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
IXCXGKPGHWLKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


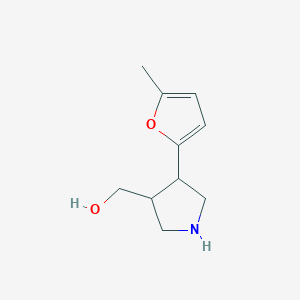
![5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344932.png)

